molecular formula CKN B122409 Potassium cyanide-13C,15N CAS No. 74889-51-3

Potassium cyanide-13C,15N

Cat. No.: B122409
CAS No.: 74889-51-3
M. Wt: 67.102 g/mol
InChI Key: NNFCIKHAZHQZJG-AWQJXPNKSA-N
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Description

Potassium cyanide-13C,15N, also known as this compound, is a useful research compound. Its molecular formula is CKN and its molecular weight is 67.102 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Disorder in Cyanoaurates

A study by Harris & Wasylishen (2009) used solid-state nuclear magnetic resonance with isotopically labeled 13C,15N cyanide ligands to analyze structural disorder in cyanoaurates. This method provided detailed insights into the bonding and structural characteristics of these compounds.

2. Infrared Spectroscopy of Matrix-Isolated Cyanides

Research by Ismail, Hauge, & Margrave (1973) focused on the infrared spectra of matrix-isolated sodium and potassium cyanides. They utilized 13C- and 15N-enriched samples to understand the structure and vibrational modes of these compounds.

3. Gas Chromatography-Mass Spectrometry in Biological Fluids

Thomson and Anderson (1980) developed a method for determining cyanide and thiocyanate in biological fluids using gas chromatography-mass spectrometry. They used potassium cyanide containing 95% 15N as an internal standard, demonstrating the application of isotopically labeled cyanide in analytical chemistry (Thomson & Anderson, 1980).

4. Multinuclear Magnetic Resonance Study of Copper(I) Cyanide

Kroeker et al. (1999) conducted a study on solid copper(I) cyanide using carbon-13 and nitrogen-15 nuclear magnetic resonance. Their work provides insights into the molecular structure of copper cyanides, showcasing another application of isotopically labeled cyanides (Kroeker et al., 1999).

Mechanism of Action

Target of Action

Potassium cyanide-13C,15N, like its non-isotopic counterpart, primarily targets the cytochrome c oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain, a series of reactions that generate ATP, the cell’s main source of energy.

Mode of Action

This compound interacts with its target by binding to the iron within the heme prosthetic group of the cytochrome c oxidase . This binding inhibits the enzyme, preventing it from playing its role in the electron transport chain. As a result, the process of oxidative phosphorylation is disrupted, leading to a decrease in the production of ATP .

Biochemical Pathways

The inhibition of cytochrome c oxidase affects several biochemical pathways. Primarily, it disrupts the electron transport chain and oxidative phosphorylation , leading to a decrease in ATP production . This lack of energy can lead to cell death. Additionally, the disruption of these pathways can lead to an increase in the production of reactive oxygen species, which can cause further damage to the cell .

Pharmacokinetics

It is known that cyanide compounds are rapidly absorbed through the gastrointestinal tract, respiratory tract, and skin . Once absorbed, they are distributed throughout the body, affecting all cells but particularly impacting highly metabolic tissues like the brain and heart . Cyanide is metabolized into less toxic compounds such as thiocyanate and is excreted in the urine .

Result of Action

The primary result of this compound action is cellular hypoxia due to the inhibition of ATP production . This can lead to symptoms such as headache, dizziness, shortness of breath, and loss of consciousness. In severe cases, it can result in seizures, cardiac arrest, and even death .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of other substances can affect its absorption and distribution. Additionally, factors such as pH can influence the ionization state of the compound, potentially affecting its interaction with its target . .

Safety and Hazards

Potassium cyanide-13C,15N is highly toxic. It may be corrosive to metals, fatal if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage . It also causes damage to organs (heart, testis, brain) through oral exposure, and to the thyroid gland through prolonged or repeated exposure (Dermal, Inhalation, oral) . It is very toxic to aquatic life with long lasting effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Potassium Cyanide-13C,15N are not fully elucidated. It is known that cyanide, the parent compound, interacts with several enzymes and proteins, most notably cytochrome c oxidase, a key enzyme in the electron transport chain of mitochondria. This interaction disrupts cellular respiration, leading to a decrease in ATP production .

Cellular Effects

This compound, like its parent compound, can have profound effects on cellular processes. By inhibiting cytochrome c oxidase, it disrupts the electron transport chain, leading to a halt in ATP production. This can affect various cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the iron within the heme prosthetic group of cytochrome c oxidase. This prevents the enzyme from transferring electrons to oxygen, the final electron acceptor in the electron transport chain. As a result, the electron transport chain is disrupted, and ATP production is halted .

Temporal Effects in Laboratory Settings

It is known that cyanide compounds are generally stable and do not degrade over time under normal conditions .

Dosage Effects in Animal Models

Cyanide compounds are known to be highly toxic, with adverse effects observed at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyanide detoxification, where it is converted to thiocyanate by the enzyme rhodanese. This reaction also involves the cofactor sulfur, which is donated by thiosulfate .

Transport and Distribution

Cyanide compounds are known to be rapidly absorbed and distributed throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the mitochondria where it interacts with cytochrome c oxidase .

Properties

IUPAC Name

potassium;(15N)azanylidyne(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCIKHAZHQZJG-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C-]#[15N].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462882
Record name Potassium cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.1018 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74889-51-3
Record name Potassium cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74889-51-3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium cyanide-13C,15N
Reactant of Route 2
Potassium cyanide-13C,15N

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